

# A Comparative Guide to the Bioequivalence of Two Digoxin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Digoxin, diacetate |           |
| Cat. No.:            | B15476130          | Get Quote |

This guide provides a detailed comparison of the bioequivalence of two different oral formulations of digoxin, a cardiac glycoside used in the management of heart failure and certain arrhythmias.[1][2] The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the critical parameters involved in establishing bioequivalence for this narrow therapeutic index drug.

### **Mechanism of Action**

Digoxin exerts its therapeutic effect by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase) in the heart muscle cells.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn promotes an increase in intracellular calcium levels through the sodium-calcium exchanger.[3][5] The elevated intracellular calcium enhances the contractility of the heart muscle, leading to a stronger heartbeat (positive inotropic effect).[4][6] Additionally, digoxin has a parasympathomimetic action that slows the heart rate and conduction through the atrioventricular (AV) node.[3]





Click to download full resolution via product page

Digoxin's Mechanism of Action

## **Comparative Pharmacokinetic Data**

The bioequivalence of two digoxin formulations is determined by comparing their key pharmacokinetic parameters. The following tables summarize data from a representative bioequivalence study comparing a test formulation with a reference formulation.[7]

Table 1: Pharmacokinetic Parameters of Two Digoxin Formulations

| Parameter        | Test Formulation (Mean ± SD) | Reference Formulation<br>(Mean ± SD) |
|------------------|------------------------------|--------------------------------------|
| Cmax (ng/mL)     | 2.61 ± 0.98                  | 2.68 ± 1.09                          |
| Tmax (h)         | 1.0 ± 0.4                    | 1.0 ± 0.4                            |
| AUC0-τ (ng·h/mL) | 28.57 ± 4.99                 | 28.77 ± 6.53                         |
| AUC0-∞ (ng·h/mL) | 33.44 ± 4.85                 | 33.63 ± 7.57                         |
| t1/2 (h)         | 27.94 ± 3.14                 | 27.56 ± 3.86                         |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve from time zero to the end of the



dosing interval; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.[7]

Table 2: Bioequivalence Analysis

| Parameter | Ratio (Test/Reference) | 90% Confidence Interval |
|-----------|------------------------|-------------------------|
| AUC0-∞    | 102.5%                 | 80% - 125%              |
| AUC0-T    | 102.0%                 | 80% - 125%              |

For a drug to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cmax) must fall within the range of 80% to 125%.[7][8][9]

### **Experimental Protocols**

The following outlines a typical experimental design for a bioequivalence study of two digoxin formulations, based on established protocols.[7][10][11]

#### Study Design

A randomized, single-dose, two-way crossover study design is commonly employed.[7][9] For narrow therapeutic index drugs like digoxin, a fully replicated, four-period design under both fasted and fed conditions is often recommended by regulatory agencies like the FDA.[10][11] A washout period of at least 14 days is implemented between each treatment period to ensure complete elimination of the drug from the body.[7][10]

#### Subject Selection

Healthy adult volunteers, typically males, are recruited for these studies.[7][9] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications for digoxin administration.

#### **Drug Administration and Dosing**

A single oral dose of a 0.25 mg digoxin tablet is administered to the subjects.[9][10] In some cases, a higher dose may be used if lower doses do not yield reliable blood drug levels.[11]







The test and reference formulations are administered in a randomized sequence.

#### **Blood Sampling**

Blood samples are collected at specific time points to characterize the pharmacokinetic profile of digoxin. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 72 hours or longer.[7][10] For instance, samples might be drawn at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[7]

#### **Analytical Method**

Plasma concentrations of digoxin are determined using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated immunoassay.[7][8]

#### Pharmacokinetic and Statistical Analysis

Non-compartmental methods are used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[7] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data for AUC and Cmax to determine if the two formulations are bioequivalent.[7]





Click to download full resolution via product page

Bioequivalence Study Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Digoxin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Digoxin Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. Digoxin Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Pharmacokinetics and bioequivalence study of two digoxin formulations after single-dose administration in healthy Chinese male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin bioequivalence study: determination in human plasma by microparticle enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative bioavailability study of two tablet formulations of digoxin PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Two Digoxin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15476130#bioequivalence-study-of-two-different-digoxin-diacetate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com